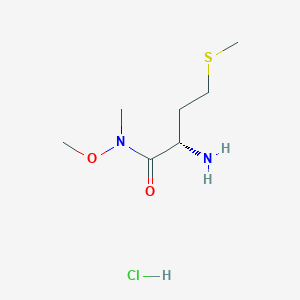
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride
描述
“2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1423034-46-1 . It is a derivative of tetrahydropyridine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.15 . More detailed properties like melting point, boiling point, and density were not found in the search results.科学研究应用
Neurodegenerative Disease Research
This compound has potential applications in the study of neurodegenerative diseases. Its structure is similar to endogenous amines that are implicated in neurological conditions such as Parkinson’s disease . Researchers can use it to understand the biochemical pathways involved in the disease’s progression and to develop therapeutic strategies.
Chemical Synthesis
In the field of chemical synthesis, this compound can serve as a building block for the creation of complex molecules. Its reactive amine group allows for selective modifications, making it a valuable reagent in organic synthesis .
Drug Discovery
The compound’s structure is conducive to binding with various biological targets, which is essential in the drug discovery process. It can be used to synthesize new compounds with potential pharmacological activities .
Material Science
Due to its stability and reactivity, this compound may find applications in material science. It could be used to modify surfaces or create new polymeric materials with specific properties .
Supramolecular Chemistry
In supramolecular chemistry, this compound can be used to study non-covalent interactions and to construct complex molecular assemblies. Its ability to form hydrogen bonds makes it a candidate for creating novel supramolecular structures .
Bioconjugation
This compound can be utilized in bioconjugation techniques. It can be attached to biomolecules or pharmaceuticals to modify their properties or to serve as a linker in the construction of drug conjugates .
Fluorescent Imaging
Researchers can potentially use this compound in fluorescent imaging applications. By attaching it to fluorescent probes, it can help in the visualization of biological processes at the molecular level .
Polymer Chemistry
In polymer chemistry, this compound’s reactive amine group can be used to initiate polymerization reactions or to modify existing polymers, thus altering their characteristics for specific applications .
作用机制
Target of Action
The primary target of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride is the dopaminergic neurons in the brain . These neurons play a crucial role in the regulation of movement and coordination, reward, and several other behavioral processes.
Mode of Action
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride interacts with its targets by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . This leads to dopaminergic neuronal damage in the striatum and substantia nigra . In dopaminergic neurons, this compound blocks the mitochondrial complex I, which leads to mitochondrial dysfunction .
Biochemical Pathways
The compound affects the biochemical pathways related to dopamine synthesis and metabolism. By blocking the mitochondrial complex I, it disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species . This oxidative stress can damage cellular structures and lead to cell death.
Result of Action
The molecular and cellular effects of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride’s action include neuronal damage, particularly in the dopaminergic neurons of the striatum and substantia nigra . This can lead to symptoms similar to those seen in Parkinson’s disease, such as motor dysfunction .
属性
IUPAC Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-6-3-8(2-5-9)4-7-10;;/h3H,2,4-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTOTKQORWPBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)

amine](/img/structure/B1459110.png)







![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)


